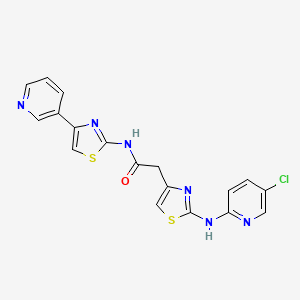

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClN6OS2/c19-12-3-4-15(21-8-12)24-17-22-13(9-27-17)6-16(26)25-18-23-14(10-28-18)11-2-1-5-20-7-11/h1-5,7-10H,6H2,(H,21,22,24)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKKYZTANQOBDLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CC3=CSC(=N3)NC4=NC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClN6OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the environmental impact. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic compound that combines pyridine, thiazole, and acetamide groups, making it of interest in scientific research for its potential biological and chemical properties.

Synthesis and Preparation

The synthesis of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide typically involves multi-step organic reactions. The process includes preparing thiazole and pyridine intermediates, followed by their coupling through amide bond formation. Common reagents for these reactions are thionyl chloride, pyridine, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production may use automated reactors and continuous flow processes to ensure high yield and purity while minimizing environmental impact, with the potential use of catalysts and optimized reaction conditions to enhance efficiency.

Areas of Application

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is used in several scientific research applications:

- Chemistry It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

- Biology The compound is a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes due to its potential biological activity.

- Medicine It is investigated for potential therapeutic effects, such as antimicrobial, anticancer, or anti-inflammatory properties.

- Industry The compound can be used in developing new materials like polymers and coatings because of its unique chemical properties.

2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide has potential biological activities, especially in medicinal chemistry. Its structure includes pharmacophoric elements like thiazole and pyridine rings, which are associated with various biological effects.

Mecanismo De Acción

The mechanism of action of 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Functional Group Variations

Substituted Phenyl-Thiazole Acetamides

- Example: N-(4-(4-Bromophenyl)thiazol-2-yl)-2-((4-chloro-3-nitrophenyl)amino)acetamide () Key Features: Bromophenyl and chloronitrophenyl substituents. Activity: MIC of 13–27 μmol/L against S. aureus, E. coli, and C. albicans . The absence of nitro groups may reduce cytotoxicity while maintaining efficacy.

Piperazine-Linked Thiazole Acetamides

- Example : 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (, Compound 13)

- Key Features : Piperazine spacer and methoxyphenyl group.

- Activity : Designed as matrix metalloproteinase (MMP) inhibitors for anti-inflammatory applications.

- Comparison : The target lacks a piperazine moiety, which could decrease basicity and alter pharmacokinetics. However, the pyridine rings may enhance target specificity for kinases over MMPs .

Pyridine-Thiazole Acetamides

- Example : GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide) ()

- Key Features : Fluorophenyl and pyridin-2-yl groups.

- Activity : Targets Mycobacterium tuberculosis enzymes (PyrG, PanK).

- Comparison : The 5-chloropyridin-2-yl group in the target compound may provide stronger electron withdrawal than fluorophenyl, enhancing interactions with catalytic residues. The pyridin-3-yl group (vs. pyridin-2-yl) alters spatial orientation in binding pockets .

Physicochemical and Pharmacokinetic Properties

- Key Observations :

- The target’s higher molecular weight (~391.4) compared to GSK1570606A (316.34) may reduce cell permeability but improve target affinity.

- The pyridin-3-yl group increases polarity relative to phenyl analogs, enhancing aqueous solubility but requiring active transport for cellular uptake .

Actividad Biológica

The compound 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide is a complex organic molecule notable for its potential biological activities, particularly in medicinal chemistry. Its structure incorporates multiple pharmacophoric elements, including thiazole and pyridine rings, which are associated with various biological effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 384.87 g/mol. The presence of the chlorinated pyridine moiety is significant as it enhances the compound's biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 384.87 g/mol |

| Structure | Chemical Structure |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors such as 5-chloropyridin-2-amine and thiazole derivatives. The synthetic routes allow for high purity and yield, which are essential for subsequent biological evaluations.

Anticancer Activity

Research has demonstrated that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of thiazole have shown promising results against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. In vitro studies indicate that compounds with similar scaffolds possess IC50 values ranging from 1.4 µM to 74.2 µM, suggesting strong anticancer potential.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 2-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide | MDA-MB-231 | 1.4 |

| 5a | HepG2 | 74.2 |

| 5l | MDA-MB-231 | 27.1 |

The biological activity of this compound is likely mediated through its interaction with specific molecular targets involved in cancer progression and survival pathways. Binding affinity studies are essential to elucidate these interactions, which could involve inhibition of key enzymes or receptors implicated in tumor growth.

Case Studies

-

Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines, revealing that compounds similar to our target exhibited notable inhibition rates against MDA-MB-231 cells compared to standard treatments like sorafenib.

- Findings : The most active compounds displayed IC50 values significantly lower than those of conventional therapies, suggesting enhanced efficacy.

-

Antimicrobial Activity : Other studies have explored the antimicrobial properties of thiazole-containing compounds, demonstrating effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

- Results : Compounds showed minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potential for development as antimicrobial agents.

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized to improve yield and purity?

- Methodological Answer : Synthesis involves multi-step reactions, typically starting with cyclization to form the thiazole core, followed by nucleophilic substitution (e.g., introducing chloropyridinyl groups) and amidation. Key steps include:

- Thiazole ring formation : Cyclization of thiourea derivatives with halogenated acetic acids under basic conditions (e.g., K₂CO₃) .

- Functionalization : Chloropyridinyl and pyridinyl groups are introduced via nucleophilic substitution or coupling reactions, requiring controlled temperatures (60–100°C) and polar aprotic solvents (e.g., DMF, acetone) .

- Amidation : Acetic anhydride or acetyl chloride is used under reflux with bases like triethylamine .

- Optimization : Reaction yields are maximized by adjusting solvent polarity (e.g., acetone for better solubility ), monitoring pH to avoid side reactions, and using HPLC to track intermediate purity .

Q. Which analytical techniques are critical for structural characterization and purity assessment?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and connectivity (e.g., distinguishing pyridinyl vs. thiazolyl protons) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₂₀H₁₄ClFN₄O₃S₂, MW 486.93) and detects isotopic patterns for chlorine .

- HPLC : Purity >95% is achieved using reverse-phase columns (C18) with acetonitrile/water gradients .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Anticancer Activity : Cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Antimicrobial Screening : Broth microdilution assays (e.g., MIC determination) for bacterial/fungal strains .

- Enzyme Inhibition : Kinase or acetylcholinesterase inhibition assays with IC₅₀ calculations using fluorometric substrates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

- Methodological Answer :

-

Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time .

-

Structural Analog Comparison : Compare activity of derivatives (e.g., tolyl vs. phenyl substitutions) to identify SAR trends (see Table 1) .

-

Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity data) to cross-reference results and identify outliers .

Table 1 : Structural Analogs and Biological Activity Trends

Substituent Biological Activity (IC₅₀) Key Reference p-Tolyl 12 µM (Anticancer) Phenyl 28 µM (Anticancer) 4-Fluorophenyl 8 µM (Kinase Inhibition)

Q. What computational and experimental methods are used to study target binding mechanisms?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., EGFR kinase) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring compound interaction in real-time .

- Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH, ΔS) for binding events .

Q. How can substituent modifications enhance selectivity and reduce off-target effects?

- Methodological Answer :

- SAR Studies : Systematically replace functional groups (e.g., chloro to fluoro) and test activity in parallel assays .

- Metabolic Stability : Use liver microsome assays to identify metabolically labile groups (e.g., allyl vs. methyl) .

- Crystallography : Co-crystallize with target proteins to identify critical binding interactions (e.g., hydrogen bonds with pyridinyl-N) .

Data Contradiction Analysis

Q. Why might the same compound show divergent activity profiles in similar assays?

- Methodological Answer :

- Solubility Variability : Use DLS (Dynamic Light Scattering) to confirm compound aggregation in aqueous buffers, which can reduce apparent activity .

- Assay Interference : Test for false positives (e.g., thiol-reactive compounds in MTT assays) using counter-screens with redox-sensitive dyes .

- Transcriptomic Profiling : RNA-seq of treated cells can reveal pathway-specific biases (e.g., apoptosis vs. autophagy) that explain context-dependent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.